molecular formula C13H12O2 B2533869 Methyl 1-methyl-2-naphthoate CAS No. 73721-17-2

Methyl 1-methyl-2-naphthoate

Cat. No. B2533869
CAS RN: 73721-17-2
M. Wt: 200.237
InChI Key: RJCOLHYGLMOBPX-UHFFFAOYSA-N
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Description

“Methyl 1-methyl-2-naphthoate” is an aromatic ester . It may be used to synthesize a precursor, required for the preparation of a naphthopyran derivative .


Physical And Chemical Properties Analysis

“Methyl 1-methyl-2-naphthoate” has a refractive index of n20/D 1.603 (lit.), a boiling point of 320 °C (lit.), and a density of 1.17 g/mL at 25 °C (lit.) . A related compound, “Methyl 1-hydroxy-2-naphthoate”, has a melting point of 76-80 °C (lit.) .

Scientific Research Applications

Anti-Inflammatory Effects

MHNA exhibits anti-inflammatory properties, making it relevant for research in immunology and inflammation. A study demonstrated that MHNA significantly inhibits the release of nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages . These effects are attributed to the suppression of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) signaling pathways.

Synthetic Chemistry: Starting Reagent

MHNA serves as a starting reagent for synthesizing other compounds. For instance, it can be used in the synthesis of axially chiral benzimidazole derivatives . Researchers interested in designing novel molecules may find MHNA useful as a building block.

Aza-Mollugin Derivatives

MHNA contributes to the synthesis of aza-mollugin derivatives, including azamollugin, 2-desmethyl-azamollugin, and 2,2-didesmethyl-azamollugin. These derivatives may have diverse biological activities, and further exploration is warranted .

Photoreactive Properties

Methyl 2-methoxy-1-naphthoate, a related compound, exhibits interesting photoreactive behavior. Under UV radiation, it forms methanol adducts and a cage compound . Researchers studying photochemistry or designing light-responsive materials may find this property intriguing.

Biological Assays and Drug Development

MHNA’s anti-inflammatory effects make it a candidate for biological assays. Researchers can explore its impact on various cellular pathways, including NF-κB and MAPKs. Additionally, MHNA’s potential as an anti-inflammatory agent could inspire drug development efforts.

Safety and Hazards

“Methyl 1-methyl-2-naphthoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

properties

IUPAC Name

methyl 1-methylnaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9-11-6-4-3-5-10(11)7-8-12(9)13(14)15-2/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCOLHYGLMOBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73721-17-2
Record name methyl 1-methylnaphthalene-2-carboxylate
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